REACTION_SMILES
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[CH2:1]([CH3:2])[N:3]1[CH2:4][CH:5]([N:9]2[C:10](=[O:22])[c:11]3[c:12]([cH:15][c:16]([N+:19]([O-:20])=[O:21])[cH:17][cH:18]3)[C:13]2=[O:14])[CH2:6][CH2:7][CH2:8]1.[CH3:25][C:26](=[O:27])[OH:28].[H:23][H:24]>>[CH2:1]([CH3:2])[N:3]1[CH2:4][CH:5]([N:9]2[C:10](=[O:22])[c:11]3[c:12]([cH:15][c:16]([NH2:19])[cH:17][cH:18]3)[C:13]2=[O:14])[CH2:6][CH2:7][CH2:8]1
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Name
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CCN1CCCC(N2C(=O)c3ccc([N+](=O)[O-])cc3C2=O)C1
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN1CCCC(N2C(=O)c3ccc([N+](=O)[O-])cc3C2=O)C1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O
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Name
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Type
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product
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Smiles
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CCN1CCCC(N2C(=O)c3ccc(N)cc3C2=O)C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |